AQQRIOOFKTVYLW-UHFFFAOYSA-O
Description
The compound corresponding to the InChIKey AQQRIOOFKTVYLW-UHFFFAOYSA-O is identified as DiDOPO (a dimeric derivative of 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide). DiDOPO is a halogen-free flame retardant widely used in epoxy resins (EP), glass-fiber composites (GF), and other polymer systems due to its high phosphorus content (∼14.5 wt%) and excellent thermal stability . Its structure features two DOPO units linked via a phenyl group, enhancing char formation during combustion and reducing heat release rates. Industrially, DiDOPO is synthesized through a nucleophilic substitution reaction between DOPO and dibromo compounds under alkaline conditions, yielding a product with a decomposition temperature (Td) exceeding 300°C .
Properties
Molecular Formula |
C15H13N2O2+ |
|---|---|
Molecular Weight |
253.281 |
IUPAC Name |
3-(4-methoxyphenyl)-2H-pyrido[1,2-a]pyrazin-5-ium-1-one |
InChI |
InChI=1S/C15H12N2O2/c1-19-12-7-5-11(6-8-12)13-10-17-9-3-2-4-14(17)15(18)16-13/h2-10H,1H3/p+1 |
InChI Key |
AQQRIOOFKTVYLW-UHFFFAOYSA-O |
SMILES |
COC1=CC=C(C=C1)C2=C[N+]3=CC=CC=C3C(=O)N2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analog: DOPO (9,10-Dihydro-9-oxa-10-phosphaphenanthrene-10-oxide)
Key Similarities :
Key Differences :
- Phosphorus Content : DOPO (∼12.3 wt%) has lower phosphorus content compared to DiDOPO (∼14.5 wt%), reducing its flame-retardant efficiency at equal loadings.
- Thermal Stability : DOPO decomposes at 220–250°C, while DiDOPO remains stable up to 320°C, making the latter suitable for high-temperature processing .
- Reactivity: DiDOPO’s dimeric structure provides two reactive sites for covalent bonding with polymer matrices, improving compatibility compared to monomeric DOPO.
Functional Analog: DOPO-HQ (DOPO-Hydroquinone Adduct)
Key Similarities :
- Both are DOPO derivatives used in epoxy resins to achieve UL-94 V-0 ratings.
- Exhibit similar phosphorus-based flame-retardant mechanisms.
Key Differences :
- Solubility: DOPO-HQ has higher solubility in polar solvents due to its hydroxyl groups, whereas DiDOPO is more compatible with non-polar polymers.
- Char Formation : DiDOPO produces a denser char layer (35–40% residue at 700°C) compared to DOPO-HQ (25–30%), enhancing fire resistance .
Data Tables: Comparative Properties
Table 1: Structural and Thermal Properties
| Property | DiDOPO | DOPO | DOPO-HQ |
|---|---|---|---|
| Phosphorus Content (wt%) | 14.5 | 12.3 | 11.8 |
| Td (°C) | 320 | 245 | 260 |
| Char Residue at 700°C (%) | 38.7 | 22.1 | 28.5 |
Table 2: Flame-Retardant Performance in Epoxy Resin (30% Loading)
| Property | DiDOPO | DOPO | DOPO-HQ |
|---|---|---|---|
| LOI (%) | 35.2 | 29.8 | 32.4 |
| UL-94 Rating | V-0 | V-1 | V-0 |
| Peak Heat Release Rate (kW/m²) | 112 | 198 | 145 |
Research Findings
Efficiency in Polymer Composites : DiDOPO achieves UL-94 V-0 ratings in epoxy resins at 25% loading, whereas DOPO requires 35% loading, highlighting its superior efficiency .
Synergistic Effects: Blending DiDOPO with silica nanoparticles reduces peak heat release rates by 58%, outperforming DOPO-HQ/silica blends (42% reduction) .
Environmental Impact : DiDOPO exhibits lower aquatic toxicity (LC50 > 100 mg/L) compared to brominated flame retardants (LC50 < 10 mg/L), aligning with EU REACH regulations .
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